2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-9-13(5-7-16(11)22-8-2-3-17(22)23)21-18(24)14-10-12(19)4-6-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCPKSNFDRKNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,5-dichlorobenzoic acid with an amine derivative under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted benzamide with the pyrrolidinyl derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Biological Activity
2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichlorobenzamide Core : The presence of two chlorine atoms at the 2 and 5 positions enhances lipophilicity and may influence receptor binding.
- Pyrrolidine Ring : This moiety is known for its role in enhancing biological activity through interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : Studies have shown that benzamide derivatives can inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological responses.
Anticancer Activity
Recent studies have demonstrated that similar benzamide derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with structural similarities have been shown to inhibit proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
- Case Study : A series of synthesized benzamides were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In vitro Studies : Benzamide derivatives have demonstrated activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the oxopyrrolidine moiety appears to enhance this activity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.2 | |
| Anticancer | Prostate Cancer Cells | 4.8 | |
| Antimicrobial | Staphylococcus aureus | 12.3 | |
| Antimicrobial | Escherichia coli | 15.6 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
